
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.
Attachment of the Phenacyloxy Group: The phenacyloxy group is attached via an etherification reaction using phenacyl bromide.
Introduction of the Propylthio Group: The propylthio group is introduced through a thiolation reaction using propylthiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenacyloxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted benzyl or phenacyloxy derivatives.
Scientific Research Applications
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine: Unique due to its specific substituents and their arrangement.
4-Phenacyloxy-2-propylthiopyrimidine: Lacks the benzyl and methyl groups, resulting in different chemical properties and reactivity.
6-Methyl-4-phenacyloxy-2-propylthiopyrimidine: Lacks the benzyl group, affecting its biological activity and applications.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl groups, which enhance its stability and reactivity. The combination of these substituents contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C23H24N2O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(5-benzyl-6-methyl-2-propylsulfanylpyrimidin-4-yl)oxy-1-phenylethanone |
InChI |
InChI=1S/C23H24N2O2S/c1-3-14-28-23-24-17(2)20(15-18-10-6-4-7-11-18)22(25-23)27-16-21(26)19-12-8-5-9-13-19/h4-13H,3,14-16H2,1-2H3 |
InChI Key |
OTFFCAZOWIKBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)OCC(=O)C2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
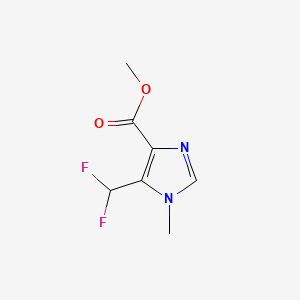
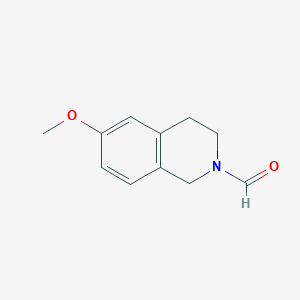
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)
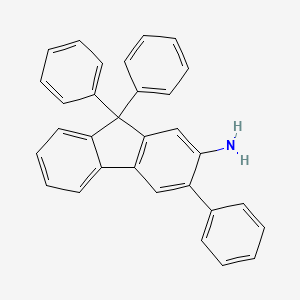
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)

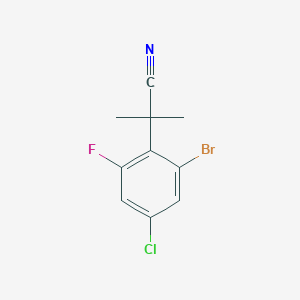
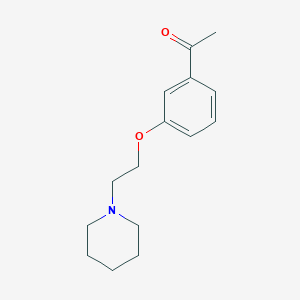
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
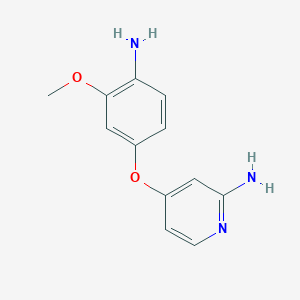

![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
